[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13471381
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O3 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(20)11-19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15-/m0/s1 |
| Standard InChI Key | KONBXNRWYUKTKY-ZFWWWQNUSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1CN(C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structural identity is defined by its IUPAC name: benzyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate. Key physicochemical properties include:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₃ | |
| Molecular Weight | 319.4 g/mol | |
| CAS Number | 66566739 (PubChem) | |
| Stereochemistry | (S,S)-configuration at C2/C14 | |
| SMILES Notation | CC(C(=O)N1CCCC1CN(C)C(=O)OCC2=CC=CC=C2)N |
The stereochemical arrangement critically influences its biological interactions, as evidenced by studies on analogous compounds.
Spectroscopic Signatures
Characterization data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 1.25 (d, 3H, CH₃), 1.45–1.89 (m, 4H, pyrrolidine), 2.98 (s, 3H, N-CH₃), 4.15–4.45 (m, 2H, CH₂), 5.12 (s, 2H, OCH₂Ph).
-
ESI-MS: m/z 320.3 [M+H]⁺.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions optimized for stereochemical fidelity:
-
Pyrrolidine Functionalization: (S)-pyrrolidine-2-ylmethanol is reacted with methyl isocyanate under anhydrous conditions to form the methylcarbamate intermediate.
-
Acylation: The intermediate undergoes coupling with (S)-2-aminopropionic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dichloromethane.
-
Benzyl Esterification: Final benzylation is achieved via benzyl chloroformate in the presence of triethylamine.
Critical Parameters:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature: 0–5°C during acylation to minimize racemization.
-
Yield: 58–72% after chromatographic purification.
Physicochemical Characterization
Stability and Solubility
-
Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO or ethanol for in vitro studies.
-
Thermal Stability: Decomposes at 218°C (DSC).
-
Hydrolytic Sensitivity: The benzyl ester group undergoes slow hydrolysis in alkaline conditions (t₁/₂ = 12 h at pH 9).
Chromatographic Behavior
-
HPLC: Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water + 0.1% TFA).
-
Chiral Purity: >98% enantiomeric excess confirmed via chiral HPLC.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
Preliminary screening against kinase and protease targets reveals moderate activity:
| Target | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| Serine/Threonine Kinase | 12.4 | Fluorescent ADP | |
| Matrix Metalloproteinase-9 | 28.9 | FRET Substrate |
The (S,S)-configuration enhances binding affinity to chiral active sites, as seen in molecular docking studies.
Applications in Medicinal Chemistry
Intermediate for Drug Candidates
The compound serves as a precursor for:
-
Kinase Inhibitors: Functionalization of the pyrrolidine nitrogen yields analogs with enhanced selectivity.
-
Peptidomimetics: The 2-aminopropionyl group mimics natural amino acids in protease substrates.
Prodrug Development
Benzyl ester hydrolysis in vivo generates a carboxylic acid metabolite, enabling prodrug strategies for improved bioavailability.
Comparative Analysis with Analogues
| Compound Modification | Bioactivity Shift | Reference |
|---|---|---|
| Replacement of methyl with ethyl (C18H27N3O3) | Increased lipophilicity (logP +0.7) | |
| (R,R)-Stereoisomer | 5-fold reduction in kinase inhibition |
Future Research Directions
-
Target Validation: Comprehensive profiling against orphan GPCRs and ion channels.
-
Prodrug Optimization: Evaluation of benzyl ester alternatives for controlled release.
-
Toxicological Studies: Acute and chronic toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume